N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(10-4-1-2-5-10)15-9-11-8-12(18-16-11)13-6-3-7-19-13/h3,6-8,10H,1-2,4-5,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXASUZHVRJXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The thiophene ring can be introduced through reactions involving activated acetylenic compounds and isothiocyanates in the presence of catalytic amounts of zinc oxide nanorods under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog: N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
This compound (CAS 2034505-50-3, molecular weight 358.4, C₁₇H₁₈N₄O₃S) shares the cyclopentanecarboxamide core and thiophene substituent but differs in the heterocyclic linker (1,2,4-oxadiazole vs. isoxazole) and additional methyl group on the isoxazole .
Key Differences :
- This could influence solubility, reactivity, or binding affinity in biological systems.
- Steric Impact : The methyl group on the analog’s isoxazole may increase steric hindrance, affecting molecular interactions.
Thiazole-Containing Analogs (Pharmacopeial Examples)
describes complex thiazole-based structures (e.g., compounds with hydroperoxypropan-2-yl and ureido groups). While these share sulfur-containing heterocycles (thiophene/thiazole), their extended backbones and functional groups (e.g., hydroperoxy, carbamate) render them pharmacologically distinct. The target compound’s simpler architecture may offer advantages in synthetic accessibility and metabolic stability .
Computational and Analytical Insights
Density Functional Theory (DFT) Predictions
For example:
- Exchange-Correlation Effects : Becke’s hybrid functional (combining exact exchange and gradient corrections) might accurately model the electron density of the thiophene and isoxazole rings, critical for understanding charge distribution .
- Correlation Energy : The Colle-Salvetti formula, adapted into density functionals, could estimate correlation energies affecting stability and intermolecular interactions .
Crystallographic Analysis Tools
Software suites like SHELX and WinGX (–4) are widely used for resolving crystal structures of similar small molecules. If crystallized, the target compound’s packing arrangement and hydrogen-bonding patterns (e.g., amide N–H⋯O interactions) could be analyzed using these tools .
Biological Activity
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including case studies, research findings, and comparative analyses.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone linked to an isoxazole moiety substituted with a thiophene ring. Its molecular formula is , and it has a molecular weight of approximately 301.36 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and isoxazole moieties exhibit significant antimicrobial properties. For instance, a study by BenchChem reported that derivatives similar to this compound showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in:
- Reduced Cell Viability : Cell viability decreased significantly at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V staining, indicating apoptosis.
- Cell Cycle Arrest : There was a notable accumulation of cells in the G2/M phase after treatment.
Anti-inflammatory Activity
Another area of research has focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects
| Treatment Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 25 | 20 |
| 10 | 50 | 45 |
| 50 | 75 | 70 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease pathways:
- Inhibition of Enzymes : The compound may inhibit enzymes such as COX and LOX involved in inflammatory processes.
- Receptor Modulation : It could modulate receptors related to pain and inflammation, leading to reduced signaling for these pathways.
- Cellular Signaling Pathways : It may affect pathways such as NF-kB, which plays a crucial role in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
